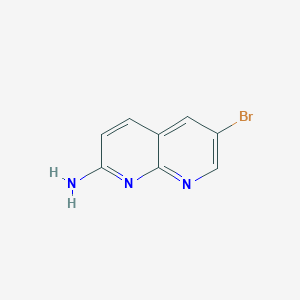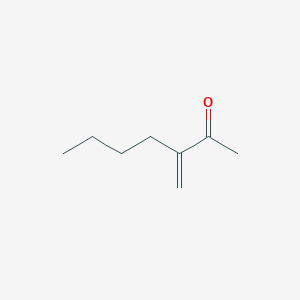
3,5-二乙炔基吡啶
描述
3,5-Diethynylpyridine is a chemical compound with the molecular formula C9H5N . It is used in research and development .
Synthesis Analysis
The synthesis of 3,5-Diethynylpyridine has been explored in various studies. One such study involved the preparation of ethynylarene-containing ferrocenylene macrocycles, where 3,5-Diethynylpyridine was used as a bridging group . Another study reported the reaction of 3,5-diethynylpyridine with FcI2, yielding certain products .Molecular Structure Analysis
The molecular structure of 3,5-Diethynylpyridine is represented by the formula C9H5N .Chemical Reactions Analysis
3,5-Diethynylpyridine has been used in the synthesis of novel bis- and tris-ferrocenylene macrocycles . It has also been involved in reactions with other compounds, yielding various products .Physical And Chemical Properties Analysis
3,5-Diethynylpyridine has a density of 1.1±0.1 g/cm3, a boiling point of 233.9±25.0 °C at 760 mmHg, and a flash point of 94.0±15.8 °C . It also has a molar refractivity of 38.7±0.4 cm3 .科学研究应用
共轭大环化合物的合成
3,5-二乙炔基吡啶已用于合成高度共轭的功能化大环化合物。 这些大环化合物由于其共轭体系而表现出有趣的电子性质,在分子电子学领域具有潜在的应用前景 .
共晶体中的卤键
该化合物还参与共晶体化过程,形成卤键。 例如,它可以与N-溴代琥珀酰亚胺形成共晶体,该共晶体与N-碘代琥珀酰亚胺的共晶体同晶 . 卤键是材料科学中一种有用的工具,可以影响材料的物理性质。
有机电子学
3,5-二乙炔基吡啶用于点击化学方法,创造用于有机电子学应用的π-共轭聚合物。 这些聚合物对于开发用于有机发光二极管(OLED)、太阳能电池和晶体管的先进材料至关重要 .
安全和危害
未来方向
作用机制
Biochemical Pathways
One study suggests that it may be involved in ethynyl hydroboration pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could potentially impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Diethynylpyridine. For instance, the compound is sensitive to air and heat, and it is recommended to be stored under an inert atmosphere and at temperatures below -20°C .
生化分析
Biochemical Properties
3,5-Diethynylpyridine plays a significant role in biochemical reactions, particularly in the context of hydrogen bonding interactions. It has been observed to interact with various biomolecules, including enzymes and proteins. For instance, 3,5-Diethynylpyridine can form hydrogen bonds with trimethylphosphate, acting as a hydrogen bond acceptor, and with phenol, acting as a hydrogen bond donor . These interactions are crucial for understanding the compound’s behavior in biochemical environments.
Cellular Effects
The effects of 3,5-Diethynylpyridine on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3,5-Diethynylpyridine can permeate cell membranes and affect intracellular processes. Its ability to form hydrogen bonds with other molecules can lead to alterations in cell signaling pathways, impacting gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, 3,5-Diethynylpyridine exerts its effects through specific binding interactions with biomolecules. The compound’s ethynyl groups enable it to participate in hydrogen bonding and other non-covalent interactions. These interactions can result in enzyme inhibition or activation, depending on the context. For example, 3,5-Diethynylpyridine has been studied for its potential to inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Diethynylpyridine can change over time due to its stability and degradation properties. The compound is known to be stable under inert atmosphere and low temperatures, such as storage in a freezer at -20°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that 3,5-Diethynylpyridine can maintain its biochemical activity over extended periods, although its stability may be influenced by environmental factors .
Dosage Effects in Animal Models
The effects of 3,5-Diethynylpyridine vary with different dosages in animal models. Research has shown that at lower doses, the compound can modulate cellular functions without causing significant toxicity. At higher doses, 3,5-Diethynylpyridine may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
3,5-Diethynylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels. For instance, 3,5-Diethynylpyridine has been shown to participate in pathways related to lipid metabolism, impacting the levels of specific metabolites and influencing overall metabolic balance .
Transport and Distribution
The transport and distribution of 3,5-Diethynylpyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form hydrogen bonds and other non-covalent interactions facilitates its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions are essential for understanding how 3,5-Diethynylpyridine is localized and distributed within biological systems .
Subcellular Localization
3,5-Diethynylpyridine exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound can be directed to particular cellular compartments or organelles, where it exerts its biochemical effects. For example, 3,5-Diethynylpyridine may localize to the endoplasmic reticulum or mitochondria, impacting the functions of these organelles and contributing to its overall biochemical activity .
属性
IUPAC Name |
3,5-diethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-3-8-5-9(4-2)7-10-6-8/h1-2,5-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERYSOHHELIELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496700 | |
| Record name | 3,5-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67227-90-1 | |
| Record name | 3,5-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 3,5-diethynylpyridine and how is it typically characterized?
A1: 3,5-Diethynylpyridine is an organic compound with the molecular formula C9H5N. Its structure features a pyridine ring with two ethynyl (-C≡CH) groups attached to the 3 and 5 positions. Characterizing this compound typically involves techniques like ¹³C cross-polarization magic angle spinning NMR and infrared spectroscopy (IR). [, ]
Q2: How does 3,5-diethynylpyridine interact with other molecules to form supramolecular structures?
A2: 3,5-Diethynylpyridine can act as a bridging ligand, utilizing its nitrogen atom and ethynyl groups to coordinate with metal centers. For instance, it forms coordination polymers with silver ions, where the ethynyl groups interact with multiple silver atoms, leading to the formation of chains or 2D networks. These networks can further interact to create complex 3D structures. [] Additionally, the nitrogen atom in the pyridine ring can engage in halogen bonding with molecules like N-halosuccinimides. []
Q3: What are some applications of 3,5-diethynylpyridine in material science?
A3: 3,5-Diethynylpyridine serves as a building block for synthesizing porous organic polymers (POPs). When polymerized, the ethynyl groups form polyacetylene chains, while the pyridine rings act as links between these chains. These materials exhibit micro/mesoporous textures and can efficiently capture and release CO2 and water, making them potentially useful for applications like carbon capture and water harvesting. []
Q4: How does 3,5-diethynylpyridine participate in the formation of metal complexes?
A4: The ethynyl groups in 3,5-diethynylpyridine readily react with gold(I) complexes, leading to the formation of various organogold compounds. For example, it can form dinuclear gold complexes where the two gold centers are bridged by the diethynylpyridine unit. These complexes can be further reacted with other ligands or metal complexes to yield diverse multinuclear structures. []
Q5: Are there any known challenges or considerations regarding the stability or handling of 3,5-diethynylpyridine?
A5: While the provided research papers don't directly address stability or handling concerns, it's important to note that 3,5-diethynylpyridine is known to react with N-halosuccinimides to form haloalkynes. [] This reactivity highlights the importance of careful handling and storage to prevent unwanted reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



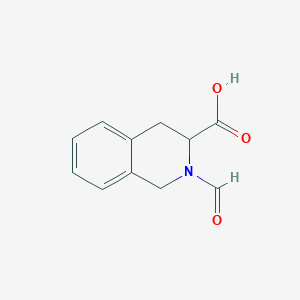
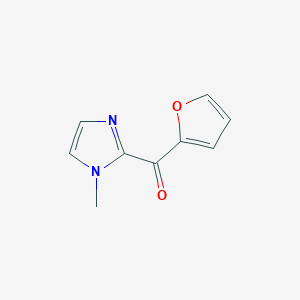
![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)

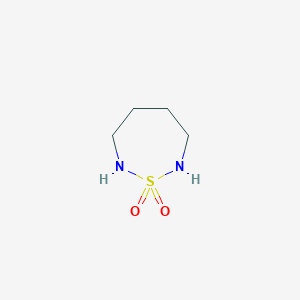

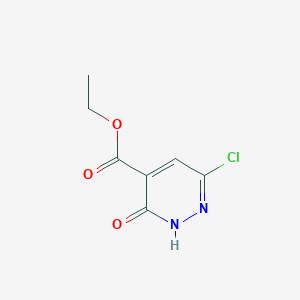
![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)
![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)



